molecular formula C27H28N2O5S B2563552 diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-65-8

diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2563552
CAS No.: 864926-65-8
M. Wt: 492.59
InChI Key: DCGWOYIWEIOFHD-UHFFFAOYSA-N
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Description

Diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C27H28N2O5S and its molecular weight is 492.59. The purity is usually 95%.
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Biological Activity

Diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thieno[2,3-c]pyridine core with dicarboxylate and diphenylacetamido substituents. This unique structure contributes to its diverse biological activities.

Pharmacological Activity

  • Antimicrobial Activity : Studies have shown that compounds similar in structure to diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyridine have been reported to inhibit bacterial growth against various strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication in cancer cells.

Case Studies

  • In Vitro Studies : A study conducted on a series of thieno[2,3-c]pyridine derivatives revealed that modifications at the 4 and 5 positions significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) .
  • Animal Models : In vivo studies utilizing murine models of inflammation showed that treatment with diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine resulted in reduced edema and lower levels of inflammatory markers compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Properties

IUPAC Name

diethyl 2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-3-33-26(31)23-20-15-16-29(27(32)34-4-2)17-21(20)35-25(23)28-24(30)22(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,22H,3-4,15-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGWOYIWEIOFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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